molecular formula C18H24N2O B3394449 (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL CAS No. 144163-44-0

(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL

Cat. No.: B3394449
CAS No.: 144163-44-0
M. Wt: 284.4 g/mol
InChI Key: BIZHLXOOWGXFLC-BZSNNMDCSA-N
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Description

(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol is a chiral compound with significant importance in the field of medicinal chemistry. It is a key intermediate in the synthesis of HIV protease inhibitors such as lopinavir and ritonavir . The compound’s structure features two amino groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol typically involves multiple steps starting from L-phenylalanine. The process includes N,O-benzylation, cyanidation, Grignard reaction, and reduction . One of the key steps is the formation of (2S,3S,5S)-5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, which is then subjected to debenzylation to yield the final product .

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. A notable method involves the purification of (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane by making its crystalline acid addition salt . This intermediate is then used to produce lopinavir and ritonavir with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the amino sites .

Scientific Research Applications

(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol involves its interaction with molecular targets such as enzymes. In the case of HIV protease inhibitors, the compound binds to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol apart is its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of HIV protease inhibitors. Its unique structure allows for specific interactions with target enzymes, enhancing its efficacy in medicinal applications .

Properties

IUPAC Name

(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2/t16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHLXOOWGXFLC-BZSNNMDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184690
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-44-0
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144163-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanol, γ-amino-α-[(1S)-1-amino-2-phenylethyl]-, (αS,γS)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(2RS,3RS,5RS)-2-tert-Butoxycarbonylamino-3-hydroxy-5-amino-1,6-diphenylhexane obtained in Example 39 (A) was dissolved in methylene chloride (1 ml), and trifluoroacetic acid (0.5 ml) was added at room temperature. After the mixture was stirred at room temperature for 3 hours, a 10% aqueous sodium hydroxide was added. After being extracted with methylene chloride, the mixture was dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure to give the desired compound as a colorless solid (3.2 mg).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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